molecular formula C10H16BrN3O2 B2524923 tert-butyl N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]carbamate CAS No. 2018251-37-9

tert-butyl N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]carbamate

Cat. No.: B2524923
CAS No.: 2018251-37-9
M. Wt: 290.161
InChI Key: DAMRRGKNJJXBLZ-UHFFFAOYSA-N
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Description

tert-Butyl N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]carbamate (CAS: 2018251-37-9) is a brominated pyrazole derivative with the molecular formula C10H16BrN3O2 and a molecular weight of 290.16 g/mol. Its structure features a tert-butyl carbamate group attached to a methyl-substituted pyrazole ring bearing a bromine atom at the 4-position. This compound is primarily utilized in pharmaceutical and agrochemical research as a synthetic intermediate due to its reactive bromine atom, which enables cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig aminations .

Properties

IUPAC Name

tert-butyl N-[(4-bromo-2-methylpyrazol-3-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BrN3O2/c1-10(2,3)16-9(15)12-6-8-7(11)5-13-14(8)4/h5H,6H2,1-4H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAMRRGKNJJXBLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C=NN1C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a brominated pyrazole derivative. One common method involves the use of tert-butyl chloroformate and 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to consistent product quality and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group on the pyrazole ring can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction Reactions: The carbamate group can be reduced to form the corresponding amine.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of various substituted pyrazole derivatives.

    Oxidation Reactions: Formation of pyrazole carboxylic acids or aldehydes.

    Reduction Reactions: Formation of the corresponding amines.

Scientific Research Applications

Tert-butyl N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate or as a building block for the synthesis of active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]carbamate involves its interaction with specific molecular targets. The brominated pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The carbamate group may also play a role in the compound’s bioactivity by forming covalent bonds with target proteins, leading to irreversible inhibition .

Comparison with Similar Compounds

tert-Butyl ((4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate (CAS: 1454848-24-8)

  • Key Differences: A cyano (-CN) group at the 5-position of the pyrazole ring replaces the hydrogen atom in the target compound. The carbamate nitrogen is methylated, introducing additional steric hindrance.
  • Impact on Properties: Higher boiling point (441.1°C vs. Lower solubility in aqueous media compared to hydroxyl-containing analogs. Used as an intermediate for Lorlatinib, a tyrosine kinase inhibitor .

tert-Butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate (CAS: 154737-89-0)

  • Key Differences :
    • A cyclohexyl ring with a hydroxyl group replaces the pyrazole ring.
  • Impact on Properties: Enhanced hydrogen-bonding capability improves solubility in polar solvents. Potential for chiral resolution in asymmetric synthesis due to stereogenic centers .

tert-Butyl N-(4-methylpiperidin-4-yl)carbamate (CAS: 163271-08-7)

  • Key Differences :
    • A piperidine ring with a methyl group replaces the pyrazole system.
  • Impact on Properties :
    • Increased basicity from the piperidine nitrogen, influencing pharmacokinetic properties.
    • Broader utility in medicinal chemistry for CNS-targeting molecules .

Physical and Chemical Properties Comparison

Property Target Compound Cyano Derivative Hydroxycyclohexyl Derivative Piperidine Derivative
Molecular Weight 290.16 g/mol 315.20 g/mol 215.29 g/mol 228.31 g/mol
Boiling Point Not reported 441.1°C Not reported Not reported
Solubility Low (non-polar solvents) Low (organic solvents) High (polar solvents) Moderate (aqueous/organic)
Key Functional Groups Br, tert-butyl carbamate Br, CN, methyl carbamate OH, tert-butyl carbamate Piperidine, methyl

Critical Analysis of Evidence

  • Hydrogen Bonding: The absence of hydrogen-bond donors in the target compound limits its crystallinity compared to hydroxyl-containing analogs, aligning with Etter’s graph set theory ().
  • Synthetic Challenges : Steric hindrance from the tert-butyl group in all derivatives necessitates optimized coupling conditions, as demonstrated in ’s use of HATU/DIEA for amide bond formation.

Biological Activity

Tert-butyl N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]carbamate is a chemical compound that belongs to the class of pyrazole derivatives. These compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties. This article aims to explore the biological activity of this specific compound, summarizing relevant research findings, case studies, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C12H17BrN4O2C_{12}H_{17}BrN_{4}O_{2} with a molecular weight of 329.2 g/mol. Its structure can be represented as follows:

SMILES CN CC1 NN C C C N C1Br C O OC C C C\text{SMILES }\text{CN CC1 NN C C C N C1Br C O OC C C C}

Antitumor Activity

Recent studies have highlighted the potential of pyrazole derivatives in targeting various cancer types. For example, a series of pyrazole derivatives have demonstrated inhibitory activity against BRAF(V600E), EGFR, and other kinases involved in tumor progression . The incorporation of bromine in the pyrazole ring has been associated with enhanced cytotoxicity against breast cancer cell lines, particularly MDA-MB-231, which is known for its aggressive behavior .

Case Study:
In a study focusing on the combination of pyrazole derivatives with doxorubicin, it was found that certain compounds exhibited a significant synergistic effect, enhancing the overall cytotoxicity against cancer cells . This suggests that this compound could be further explored for its potential in cancer therapy.

Anti-inflammatory Properties

Pyrazole derivatives have also shown promising anti-inflammatory activities. For instance, compounds similar to this compound have been reported to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide in various cellular models . This positions such compounds as potential candidates for treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR of pyrazole derivatives is crucial for optimizing their biological activity. The presence of electron-withdrawing groups (like bromine) on the pyrazole ring has been linked to increased potency against specific targets. Additionally, modifications in the side chains can influence solubility and bioavailability, essential factors for therapeutic efficacy .

Research Findings Summary Table

Biological Activity Compound Target/Mechanism Key Findings
Antitumortert-butyl N-[4-bromo...BRAF(V600E), EGFRSynergistic effects with doxorubicin; effective against MDA-MB-231 cells
Anti-inflammatorySimilar pyrazolesCytokine productionInhibition of TNF-alpha and NO production
AntibacterialVarious pyrazolesBacterial membranesDisruption leading to cell lysis

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